molecular formula C15H20BrNO4 B2528747 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2353132-95-1

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Katalognummer: B2528747
CAS-Nummer: 2353132-95-1
Molekulargewicht: 358.232
InChI-Schlüssel: CFQZXDMAEYJMDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a Boc-protected amino acid derivative featuring a 2-bromophenyl substituent on the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes.

Eigenschaften

IUPAC Name

3-(2-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQZXDMAEYJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

IUPAC Name

The IUPAC name for this compound is:

  • (2S)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

Chemical Formula

  • Molecular Formula : C₁₄H₁₈BrNO₄
  • Molecular Weight : 344.21 g/mol

Structural Characteristics

The compound features a bromophenyl group, a tert-butoxycarbonyl group, and a propanoic acid moiety, which contribute to its unique reactivity and potential biological interactions.

Research indicates that compounds similar to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values in the micromolar range for certain derivatives .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that related compounds exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating strong potential for therapeutic applications .
  • Pharmacokinetics :
    • Research on the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, with significant bioavailability observed in animal models. This suggests that 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid could have a suitable pharmacological profile for further development .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAntimicrobial10.0
Compound CCytotoxic (HepG2)15.0

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its role as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist . This action is particularly relevant in the treatment of migraines and other neurological conditions, as it can potentially reduce vasodilation and neurogenic inflammation associated with migraine attacks .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties, making it a candidate for cancer treatment studies. Its effectiveness against various cancer models has been documented, showcasing its potential to inhibit tumor growth .

Nephroprotective Effects

Studies have explored the nephroprotective effects of this compound, particularly against nephrotoxicity induced by chemotherapeutic agents like cisplatin. The protective mechanisms are believed to involve the modulation of oxidative stress pathways and inflammation .

CGRP Receptor Antagonism

A study demonstrated that the compound effectively inhibits CGRP, leading to a reduction in migraine frequency and severity. This was evidenced by a clinical trial involving migraine patients who reported fewer attacks after treatment with the compound.

Antitumor Properties

In vitro studies showed that 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Nephroprotective Effects

Animal models treated with cisplatin showed improved renal function and reduced markers of kidney damage when co-administered with this compound. The findings suggest that it may mitigate the adverse effects of chemotherapy on renal tissues.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula M.Wt. (g/mol) Key Features Reference
Target Compound 2-Bromophenyl C₁₆H₂₁BrNO₄ 369.25 Ortho-bromo substitution, Boc-protected amino acid
Boc-D-3-Benzothienylalanine Benzothiophen-3-yl C₁₇H₁₉NO₄S 345.40 Aromatic heterocyclic substituent (benzothiophene)
Boc-Tyr(O-4-NO₂-Bn)-OH 4-Nitrobenzyloxy-phenyl C₂₁H₂₄N₂O₇ 416.43 Electron-withdrawing nitro group; used in Apelin-13 mimetics
Boc-Tyr(Et)-OH 4-Ethoxyphenyl C₁₇H₂₅NO₅ 323.38 Ethoxy group enhances lipophilicity
3-(5-Bromo-1H-indol-3-yl)-... 5-Bromoindole C₁₆H₁₈BrN₂O₄ 383.23 Indole ring system; potential CNS activity
Boc-4-cyanophenylalanine 4-Cyanophenyl C₁₅H₁₈N₂O₄ 290.31 Strong electron-withdrawing cyano group

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, cyano): Increase acidity of the carboxylic acid and alter solubility (e.g., Boc-Tyr(O-4-NO₂-Bn)-OH, ; Boc-4-cyanophenylalanine, ). Heterocycles: Benzothiophene () and indole () substituents introduce π-π stacking capabilities, useful in protein-ligand interactions.

Brominated Analogues

Table 2: Brominated Derivatives Comparison

Compound Bromine Position Molecular Formula Application Notes Reference
Target Compound 2-Bromophenyl C₁₆H₂₁BrNO₄ Potential use in peptide synthesis
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-Bromo-2-methoxy C₁₀H₁₁BrO₃ Intermediate in organic synthesis
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Bromo-2-fluoro C₉H₈BrFO₂ Fluorine enhances metabolic stability
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₉H₁₀BrNO₂ Unprotected amino acid; precursor for brominated peptides

Key Observations:

  • Ortho vs. Para Substitution : The target’s ortho-bromo group may confer steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
  • Hybrid Halogenation: Fluorine-bromine combinations (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid, ) optimize pharmacokinetic profiles by balancing lipophilicity and metabolic resistance.

Functional Group Variations

  • Boc Protection : The Boc group in the target compound enhances stability during solid-phase peptide synthesis (SPPS), as seen in analogs like Boc-Tyr(O-4-CN-Bn)-OH (Yield: 80%, ) and Boc-D-Cys(Trt)-OH (>98% purity, ).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, often starting with halogenated phenyl intermediates. A typical method includes forming organozinc reagents using activated zinc powder in anhydrous THF under nitrogen, followed by coupling with esters. Critical conditions include inert atmosphere (N₂), low temperatures (0–5°C for sensitive steps), and precise stoichiometric ratios to minimize side reactions. For example, zinc-mediated coupling in THF has been optimized for similar bromophenyl derivatives .

Q. What spectroscopic methods are most effective for characterizing the tert-butoxycarbonylamino (Boc) group in this compound?

  • FT-IR : Identifies the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹).
  • ¹³C NMR : Distinct peaks at ~28–30 ppm (tert-butyl CH₃) and ~80 ppm (quaternary carbon). These methods align with data for structurally analogous Boc-protected amines, as reported in PubChem analyses .

Q. How is the purity of this compound typically assessed in research settings?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Additional validation includes melting point analysis and elemental composition verification, as demonstrated in stability studies of related propanoic acids .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of this compound?

Combining 2D NMR techniques (e.g., COSY, NOESY) with X-ray crystallography is essential. For instance, X-ray diffraction confirmed the spatial arrangement of a bromophenyl analog, resolving ambiguous nuclear Overhauser effect (NOE) correlations observed in NMR .

Q. What strategies mitigate competing side reactions during the introduction of the bromophenyl moiety?

  • Use directing groups (e.g., CuBr₂-catalyzed ortho-bromination) to enhance regioselectivity.
  • Protect sensitive functionalities (e.g., tert-butyl ester) prior to bromination. Solvent polarity (e.g., DCM vs. THF) and temperature control are critical, as shown in syntheses of 2-(4-bromophenyl) derivatives .

Q. What computational methods predict this compound’s biological target interactions, and how do they correlate with experimental assays?

Molecular docking (e.g., AutoDock Vina) using enzyme crystal structures (e.g., COX-2) predicts binding affinities. Experimental validation via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has been applied to structurally similar arylpropanoic acids, showing strong correlation between predicted and observed binding .

Q. How do steric effects influence the reactivity of the Boc group in nucleophilic substitution reactions?

The bulky tert-butyl group impedes nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient deprotection. Kinetic studies on analogous compounds reveal rate dependence on steric accessibility of the reaction site .

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?

Hydrolysis of the Boc group under acidic conditions is predominant. Degradation products are tracked via LC-MS and high-resolution mass spectrometry (HRMS). Forced degradation studies at 40°C/75% RH isolate hydrolytic byproducts, as detailed in pharmacopeial guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.